Titanium(IV) phthalocyanine dichloride
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Overview
Description
Titanium(IV) phthalocyanine dichloride is a chemical compound with the formula C32H16Cl2N8Ti. It is a member of the phthalocyanine family, which are macrocyclic compounds with a wide range of applications. This compound is known for its stability and unique optical properties, making it valuable in various scientific and industrial fields .
Mechanism of Action
Target of Action
Titanium(IV) phthalocyanine dichloride is a complex compound that primarily targets the delocalized π-electron system of the phthalocyanine ring. This system plays a crucial role in the compound’s ability to interact with light and other electromagnetic radiation, making it useful in photonic and optical materials .
Biochemical Analysis
Biochemical Properties
Titanium(IV) phthalocyanine dichloride plays a significant role in biochemical reactions, particularly in photodynamic therapy (PDT). It interacts with various biomolecules, including enzymes and proteins, through its phthalocyanine ring system. The compound’s ability to generate reactive oxygen species (ROS) upon light activation makes it a potent photosensitizer. It interacts with enzymes such as catalase and superoxide dismutase, influencing their activity and leading to oxidative stress in targeted cells .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inducing apoptosis through the generation of ROS. This compound impacts cell signaling pathways, including the activation of caspases and the modulation of mitochondrial membrane potential. Additionally, this compound affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cellular components at the molecular level. Upon light activation, the compound generates ROS, which can cause damage to cellular structures, including lipids, proteins, and DNA. This compound binds to biomolecules, leading to enzyme inhibition or activation. It also induces changes in gene expression, promoting apoptosis and inhibiting cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as light exposure and temperature. Long-term studies have shown that this compound can cause sustained oxidative stress in cells, leading to prolonged cellular damage and apoptosis. Its stability in various solvents and under different storage conditions has been well-documented .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively induces apoptosis in targeted cells. At high doses, this compound can cause adverse effects, including tissue damage and systemic toxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and apoptosis. The compound’s ability to generate ROS influences metabolic flux and metabolite levels in cells. Studies have shown that this compound can alter the activity of key metabolic enzymes, leading to changes in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and the presence of specific cellular transport mechanisms. This compound has been shown to accumulate in mitochondria and lysosomes, where it exerts its photodynamic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Studies have demonstrated that this compound localizes to mitochondria, where it induces mitochondrial dysfunction and apoptosis. Its localization to lysosomes also contributes to its photodynamic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium(IV) phthalocyanine dichloride can be synthesized through the reaction of titanium tetrachloride with phthalonitrile in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically involves heating the mixture to a high temperature, followed by cooling and purification steps .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and controlled environments to ensure high purity and yield. The process may include additional steps such as recrystallization and filtration to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Titanium(IV) phthalocyanine dichloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states of titanium.
Reduction: Reduction reactions can lead to the formation of lower oxidation states.
Substitution: The chlorine atoms in the compound can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Ligands such as amines or phosphines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce titanium dioxide, while substitution reactions can yield various titanium complexes .
Scientific Research Applications
Titanium(IV) phthalocyanine dichloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- Zinc phthalocyanine
- Iron(II) phthalocyanine
- Cobalt(II) phthalocyanine
- Nickel(II) phthalocyanine
- Magnesium phthalocyanine
Comparison: Titanium(IV) phthalocyanine dichloride is unique due to its titanium center, which imparts distinct optical and catalytic properties. Compared to other phthalocyanines, it has higher stability and a broader range of applications in photodynamic therapy and photocatalysis .
Properties
IUPAC Name |
dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.2ClH.Ti/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-16H;2*1H;/q-2;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSWDSNUYFMFRO-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.Cl[Ti]Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16Cl2N8Ti-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does the central metal ion in phthalocyanines influence their photophysical properties?
A1: The central metal ion in phthalocyanines plays a crucial role in dictating their photophysical and photochemical behavior. [] For instance, the presence of different metal ions can significantly impact the compound's absorption and emission spectra, fluorescence lifetimes, and ability to generate reactive oxygen species upon light irradiation. [] The study by Ogunsipe et al. compared Lithium phthalocyanine, Gallium(III) phthalocyanine chloride, Titanium(IV) phthalocyanine dichloride, and Iron(II) phthalocyanine and demonstrated how the metal center influences aggregation behavior and ultimately, the photophysical properties. []
Q2: What structural changes occur in this compound thin films upon vacuum annealing?
A2: Vacuum annealing induces significant changes in the structural properties of this compound thin films. [] X-ray diffraction, Transmission Electron Microscopy, and Field-Emission Scanning Electron Microscopy analyses reveal that annealing promotes a phase transition within the material and enhances its crystallinity. [] These structural modifications subsequently influence the film's optical and electrical properties, as evidenced by changes in its optical energy gap and electrical conductivity. []
Q3: How does vacuum annealing affect the optical properties of this compound thin films?
A3: Vacuum annealing leads to a decrease in the indirect optical energy gap of this compound thin films. [] This effect is attributed to the enhanced crystallinity resulting from the annealing process. [] Furthermore, annealing impacts the film's refractive index, nonlinear optical properties, and absorption coefficient. [] These changes in optical behavior highlight the potential of controlled annealing as a tool for tailoring the material's properties for specific optoelectronic applications. []
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